

Lurtotecan (GI147211): A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Lurtotecan

Cat. No.: B1684465

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Introduction

Lurtotecan (also known by its developmental code GI147211 and OSI-211) is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.^{[1][2]} As a potent inhibitor of topoisomerase I, it has been a subject of interest in oncology research for its potential antineoplastic activities.^[1] This technical guide provides an in-depth overview of the core physical and chemical properties of **Lurtotecan**, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Physical and Chemical Properties

Lurtotecan is a white to yellow solid.^[1] Its stability is a critical consideration, as it is known to be sensitive to light, necessitating storage in sealed, light-protected containers at low temperatures (-20°C for short-term and -80°C for long-term storage).^[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **Lurtotecan**.

Identifier	Value	Source
IUPAC Name	(8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H,12H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,13(15H)-dione	[3]
Synonyms	GI147211, OSI-211, NX 211	[3][4]
CAS Number	149882-10-0	[5]

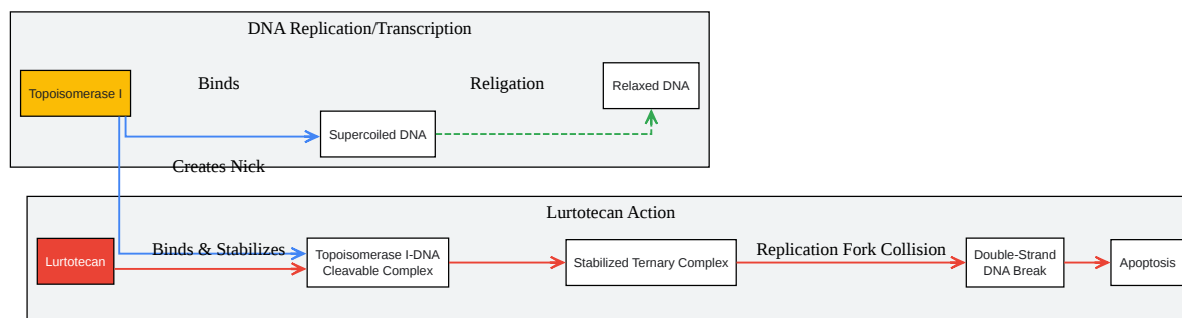
Property	Value	Source
Molecular Formula	C28H30N4O6	[5]
Molecular Weight	518.56 g/mol	[5]
Appearance	White to yellow solid	[1]
Melting Point	Not explicitly reported in the reviewed literature.	
pKa	Not explicitly reported in the reviewed literature.	

Solubility	Value	Conditions	Source
Aqueous	5.8 mg/mL	In pH 5 acetate buffer.	
Organic Solvents	4.33 mg/mL	In DMSO (requires sonication).	[1]

Mechanism of Action: Topoisomerase I Inhibition

Lurtotecan exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][4] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to

single-strand breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks, ultimately triggering apoptosis.[4]



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Caption: Mechanism of **Lurtotecan** as a Topoisomerase I inhibitor.

Experimental Protocols

Determination of Physicochemical Properties

While specific experimental data for the melting point and pKa of **Lurtotecan** are not readily available in the public domain, the following are standard methodologies employed for such determinations in pharmaceutical sciences.

Melting Point Determination: The melting point of a solid pharmaceutical compound is typically determined using the capillary method.[6] A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus.[6][7] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.[7]

pKa Determination: The acid dissociation constant (pKa) of a pharmaceutical agent can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).^{[8][9]} Potentiometric titration involves titrating a solution of the compound with a standard acid or base and monitoring the pH.^[8] The pKa can be determined from the inflection point of the resulting titration curve.^[8] For compounds with poor aqueous solubility, methods utilizing co-solvents or HPLC-based techniques, which measure the change in retention time with varying mobile phase pH, are often employed.^{[8][9]}

High-Performance Liquid Chromatography (HPLC) Analysis of Lurtotecan

A validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection is a sensitive technique for the quantification of **Lurtotecan** in biological matrices.^[2]

Sample Preparation (Human Plasma):

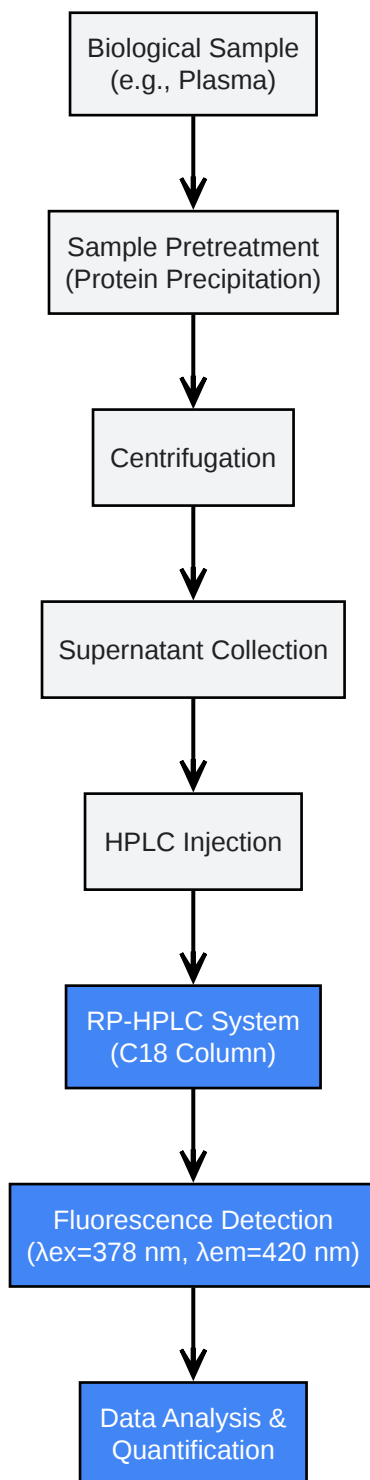
- To a 200 μ L plasma sample, add a deproteinizing solution, such as a mixture of aqueous perchloric acid and acetonitrile.^[2]
- Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for injection into the HPLC system.^[2]

Chromatographic Conditions:

- Column: A C18 stationary phase, such as an Inertsil-ODS 80A analytical column, is suitable.^[2]
- Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile).
- Detection: Fluorescence detection is highly sensitive for **Lurtotecan**.^[2]
 - Excitation Wavelength (λ_{ex}): 378 nm^[2]

- Emission Wavelength (λ_{em}): 420 nm^[2]

Workflow for HPLC Analysis:



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Caption: General workflow for the HPLC analysis of **Lurtotecan**.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Lurtotecan** (GI147211). While key data such as molecular weight, formula, and solubility have been presented, it is important to note the absence of publicly available experimental data for its melting point and pKa. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this potent topoisomerase I inhibitor.

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